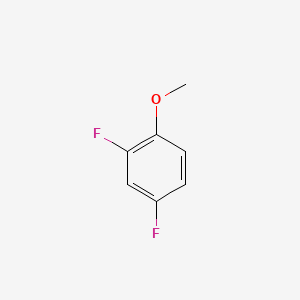

2,4-Difluoroanisole

Description

Significance of Fluorinated Anisoles in Chemical Synthesis and Research Context

2,4-Difluoroanisole is an aromatic ether distinguished by two fluorine atoms at the 2 and 4 positions of the anisole (B1667542) structure. netascientific.com This compound belongs to the broader class of fluorinated anisoles, which have garnered significant attention in chemical synthesis and research. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can enhance metabolic stability, improve binding affinity to biological targets, and modify lipophilicity and bioavailability. nbinno.com Consequently, fluorinated compounds are pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. netascientific.comnbinno.com

Fluorinated anisoles, including this compound, serve as versatile intermediates or building blocks. Their distinct structure offers enhanced reactivity and selectivity in various chemical reactions, making them valuable for creating complex molecules with unique characteristics. netascientific.comontosight.ai The methoxy (B1213986) group (-OCH3) and the fluorine atoms influence the electronic properties of the aromatic ring, directing further chemical modifications to specific positions. This controlled reactivity is crucial for the efficient synthesis of targeted compounds in medicinal and materials science research. netascientific.com

Evolution of Academic Research on this compound

Academic and industrial interest in this compound has grown, driven by its utility as an intermediate. Research has focused on its synthesis, characterization, and application in various fields. Spectroscopic investigations, such as a 2019 study utilizing FTIR, FT-Raman, and NMR spectroscopy combined with quantum chemical calculations, have provided deep insights into its molecular structure and vibrational properties. ijrte.org The evolution of its use is evident in its application from a basic research chemical to a key component in the synthesis of complex products like liquid crystals and pharmaceuticals. hsppharma.combenthamscience.com Recent trends also point towards the development of more efficient and sustainable manufacturing processes, including the use of continuous-flow reactors to minimize hazardous intermediates and improve scalability. researchgate.netgithub.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-difluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMJLJFDPNJIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196418 | |

| Record name | 2,4-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-10-8 | |

| Record name | 2,4-Difluoroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure of 2,4 Difluoroanisole

Vibrational Spectroscopy Investigations of 2,4-Difluoroanisole

The vibrational characteristics of this compound have been elucidated using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. These experimental methods, supported by quantum chemical calculations, offer a detailed portrait of the molecule's vibrational modes. ijrte.org

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound was recorded in the 4000–400 cm⁻¹ range. ijrte.org The analysis reveals characteristic bands corresponding to various functional groups and vibrational motions within the molecule. For instance, the aromatic C-C stretching vibrations are observed as IR active bands at 1606, 1516, 1445, 1401, 1318, and 1261 cm⁻¹. ijrte.org These experimental findings are in close agreement with theoretical values calculated using Hartree-Fock (HF) and Density Functional Theory (DFT/B3LYP) methods with a 6-311++G(d,p) basis set. ijrte.org The computational results provide a theoretical framework that aids in the precise assignment of the observed spectral bands. ijrte.org

Fourier Transform Raman (FT-Raman) Spectroscopic Analysis

Complementing the FT-IR data, the FT-Raman spectrum was recorded in the 3500–50 cm⁻¹ range. ijrte.org This technique provides information on the vibrational modes that are Raman active, offering a more complete picture of the molecule's vibrational landscape. The combination of both FT-IR and FT-Raman spectroscopy is crucial for a thorough vibrational analysis. ijrte.org

Comprehensive Vibrational Assignment and Potential Energy Distribution Analysis

A detailed vibrational assignment for this compound was achieved by correlating experimental data with theoretical calculations. ijrte.org The Potential Energy Distribution (PED) analysis, calculated using the MOLVIB program, was instrumental in assigning the observed vibrational frequencies to specific molecular motions. ijrte.orgtsijournals.com This analysis quantifies the contribution of different internal coordinates to each normal mode of vibration. The molecule, belonging to the Cₛ point group, is predicted to have 42 fundamental vibrations, distributed as 28 in-plane (A') and 14 out-of-plane (A'') modes. ijrte.org Due to the inherent approximations in computational methods, a scaling factor is often applied to the calculated frequencies to improve the agreement with experimental values. ijrte.org

Table 1: Selected Vibrational Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Assignment (Potential Energy Distribution %) |

|---|---|---|---|

| 1606 | - | 1610 | C-C stretching |

| 1516 | - | 1521 | C-C stretching |

| 1445 | - | 1449 | C-C stretching |

| 1401 | - | 1405 | C-C stretching |

| 1318 | - | 1321 | C-C stretching |

Source: International Journal of Recent Technology and Engineering (IJRTE) ijrte.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei within a molecule. Both ¹H and ¹³C NMR spectra of this compound have been analyzed, with chemical shifts verified through theoretical calculations. ijrte.org

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Calculations and Experimental Verification

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. Experimental data recorded in CDCl₃ shows distinct signals for the aromatic and methoxy (B1213986) protons. chemicalbook.com The aromatic protons appear in the range of δ 6.775-6.882 ppm, while the methoxy protons are observed at δ 3.840 ppm. chemicalbook.com These experimental values are corroborated by theoretical calculations, which help in the precise assignment of each proton. ijrte.org

Table 2: Experimental ¹H NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic H | 6.882 |

| Aromatic H | 6.838 |

| Aromatic H | 6.775 |

Source: ChemicalBook chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Calculations and Experimental Verification

The ¹³C NMR spectrum offers insights into the carbon skeleton of this compound. Theoretical calculations of the ¹³C chemical shifts have been performed and compared with experimental data to confirm the assignments. ijrte.org The presence of electronegative fluorine and oxygen atoms significantly influences the chemical shifts of the carbon atoms in the benzene (B151609) ring and the methoxy group.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure Probes of this compound

The electronic structure of this compound has been investigated using various spectroscopic techniques, providing insight into its excited states and energy levels. Ultraviolet-Visible (UV-Vis) absorption spectroscopy, in particular, probes the electronic transitions between different molecular orbitals.

The lowest energy electronic transition from the ground state (S₀) to the first electronically excited singlet state (S₁) is a key feature in the UV spectrum of aromatic molecules like this compound. Spectroscopic studies have precisely identified the origin of this S₁ ← S₀ transition. The band origin was determined to be at 35,556 ± 2 cm⁻¹. researchgate.netresearchgate.netnih.gov This transition corresponds to the excitation of a π electron to an antibonding π* orbital (π→π*) within the benzene ring, a characteristic feature for anisole (B1667542) and its derivatives. researchgate.net The location and nature of the fluorine and methoxy substituents on the benzene ring influence the precise energy of this electronic transition. researchgate.netresearchgate.net In studies utilizing resonance-enhanced two-photon ionization (R2PI) spectroscopy, the band origin of the S₁ state was located at 35,556 cm⁻¹. aip.org

Table 1: S₁ ← S₀ Electronic Transition Data for this compound

| Parameter | Value | Reference(s) |

| Transition | S₁ ← S₀ | researchgate.netresearchgate.net |

| Band Origin | 35,556 ± 2 cm⁻¹ | researchgate.netresearchgate.netnih.gov |

In molecular spectroscopy, the concept of a "band gap" is analogous to the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is fundamentally related to the S₁ ← S₀ electronic transition energy, as this transition involves promoting an electron across this gap. While direct measurement of the solid-state band gap using techniques common for semiconductors (which involves measuring conductivity as a function of temperature) is not typical for isolated molecule studies, spectroscopic data provides a precise value for the energy required for electronic excitation. libretexts.org

For this compound, the S₁ ← S₀ transition energy of 35,556 cm⁻¹ (approximately 4.41 eV) represents the energy required to excite the molecule to its first singlet excited state. researchgate.netresearchgate.net Further energy is required for complete removal of an electron, known as the ionization energy. The adiabatic ionization energy for this compound has been experimentally determined to be 67,568 ± 5 cm⁻¹ (approximately 8.38 eV). researchgate.netresearchgate.netnih.gov Theoretical methods, such as Density Functional Theory (DFT), are often used to calculate the HOMO-LUMO gap; for instance, the gap for the related molecule 2,4-difluoroaniline (B146603) was calculated to be 5.2186 eV. researchgate.net

Electronic Transition Analysis (e.g., S1 ← S0)

Advanced Photoionization and Electron Dynamics Spectroscopies of this compound

Advanced laser-based spectroscopic techniques have been employed to explore the intricate details of the photoionization processes and the ultrafast dynamics that occur in this compound following electronic excitation.

Two-Color Resonant Two-Photon Ionization (2C-R2PI) spectroscopy is a powerful technique used to record the vibronic spectra of molecules in their excited states and to accurately determine their ionization energies. researchgate.netnih.govsci-hub.se In this method, the first laser photon is tuned to be resonant with a specific vibronic level of the S₁ state, and a second, independently tunable laser provides the additional energy needed to ionize the molecule. torvergata.it

This technique was used to record the vibronic, photoionization efficiency, and cation spectra of this compound. researchgate.netnih.gov The 2C-R2PI method allows for ionization to occur via carefully selected intermediate vibronic states in the S₁ manifold. researchgate.net For this compound, cation spectra were obtained by ionizing through seven different intermediate states, which included vibrations associated with the fluorine and methoxy substituents. researchgate.netnih.gov This approach provides detailed information about the vibrational structure of both the S₁ excited state and the resulting cation ground state (D₀). researchgate.net

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to obtain detailed vibrational spectra of molecular cations and to determine precise adiabatic ionization energies. researchgate.netacs.org The method involves the photo-excitation of a molecule to a high-n Rydberg state just below the ionization threshold, followed by field ionization of these long-lived states. acs.org

MATI spectroscopy, in conjunction with 2C-R2PI, was applied to this compound to probe its cationic ground state (D₀). researchgate.netnih.gov The adiabatic ionization energy was precisely determined to be 67,568 ± 5 cm⁻¹ (8.38 eV). researchgate.netresearchgate.net The MATI spectra provided valuable information on the active vibrations of the this compound cation. researchgate.net The observed active normal modes of the cation primarily result from in-plane ring deformation vibrations, as well as substituent-sensitive vibrations such as out-of-plane ring-F bending, in-plane ring-F bending, and ring-OCH₃ bending motions. researchgate.netnih.gov

Table 2: Ionization and Transition Energies for this compound

| Parameter | Technique(s) | Value (cm⁻¹) | Value (eV) | Reference(s) |

| S₁ ← S₀ Transition Origin | 2C-R2PI | 35,556 ± 2 | ~4.41 | researchgate.netresearchgate.netnih.gov |

| Adiabatic Ionization Energy (IE) | MATI, 2C-R2PI | 67,568 ± 5 | ~8.38 | researchgate.netresearchgate.netnih.gov |

Time-Resolved Photoelectron Spectroscopy (TRPES) is a sophisticated technique used to monitor ultrafast molecular dynamics in real-time. aip.org By using a "pump" laser pulse to excite the molecule and a time-delayed "probe" pulse to ionize it, the evolution of the excited state population can be tracked by analyzing the kinetic energy of the ejected photoelectrons as a function of the delay time. aip.orgresearchgate.netaip.org

TRPES, combined with time-of-flight mass spectroscopy, has been used to investigate the intramolecular ultrafast nonradiative relaxation processes of the S₁ state of this compound. aip.orgdntb.gov.ua These studies revealed complex dynamics following excitation, including:

Intramolecular Vibrational Energy Redistribution (IVR) : Following initial excitation, the vibrational energy redistributes within the molecule. Two types of IVR were observed: a "restricted" IVR in an intermediate energy regime with a lifetime of 90 ps, and a "dissipative" IVR in a higher energy statistical regime with a much faster lifetime of 11 ps. researchgate.netaip.orgdntb.gov.ua

Intersystem Crossing (ISC) : After the initial IVR process, the population in the S₁ state subsequently decays by leaking into a triplet state. researchgate.netdntb.gov.ua This intersystem crossing occurs within approximately 400 ps. researchgate.netdntb.gov.ua This is followed by a slower nonradiative relaxation of the triplet state on a nanosecond timescale. dntb.gov.ua

Vibrational Coherence : Real-time investigations have also observed vibrational coherence in the S₁ state. aip.org Quantum beats with a frequency of 78 cm⁻¹ were detected, corresponding to the coherent motion of wavepackets on the potential energy surface. aip.org

Table 3: Ultrafast Dynamic Processes in S₁ State of this compound

| Process | Timescale | Technique(s) | Description | Reference(s) |

| Restricted IVR | 90 ps | TRPES, TOF-MS | Energy redistribution at intermediate vibrational levels. | researchgate.netaip.orgdntb.gov.ua |

| Dissipative IVR | 11 ps | TRPES, TOF-MS | Faster energy redistribution at higher vibrational levels. | researchgate.netaip.orgdntb.gov.ua |

| Intersystem Crossing (S₁ → T) | ~400 ps | TRPES, TOF-MS | Population transfer from the excited singlet to a triplet state. | researchgate.netdntb.gov.ua |

| Vibrational Coherence | 78 cm⁻¹ frequency | TRPES, TOF-MS | Coherent nuclear motion observed as quantum beats. | aip.org |

Time-of-Flight Mass Spectrometry (TOF-MS) in Ultrafast Dynamics Studies

Time-of-flight mass spectrometry (TOF-MS) is a powerful technique employed to investigate the ultrafast dynamics of molecules following photoexcitation. In these studies, a pump laser pulse excites the molecule to a higher electronic state, and a time-delayed probe laser pulse ionizes it. The resulting ions are then detected by a TOF mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). By monitoring the ion signal as a function of the delay time between the pump and probe pulses, researchers can track the population dynamics of the excited state in real time.

In the study of this compound, TOF-MS has been used in conjunction with femtosecond time-resolved photoelectron spectroscopy (TRPES) to unravel the complex relaxation pathways that occur on picosecond and femtosecond timescales. aip.orgaip.org

Research has shown that upon excitation to the first electronically excited state (S₁), this compound undergoes several dynamic processes, including intramolecular vibrational energy redistribution (IVR) and intersystem crossing (ISC). aip.orgdntb.gov.ua TOF-MS experiments typically monitor the signal of the parent ion, C₇H₆F₂O⁺ (m/z = 144), and any fragment ions that may form. aip.org

In one study, this compound was excited with a 280.72 nm laser pulse and ionized with an 800 nm probe pulse. The transient of the parent ion was fitted to a sum of two exponential decay functions, revealing two distinct decay-time constants. aip.org

Another set of experiments investigated the effect of vibrational energy on the relaxation dynamics by selectively exciting different vibrational levels within the S₁ state. aip.orgresearchgate.net The molecule was excited to vibrational levels at 219 cm⁻¹ and 1200 cm⁻¹ above the S₁ origin. aip.orgresearchgate.net The resulting time profiles of the parent ion exhibited a three-exponential decay process. aip.org The fastest component of this decay is attributed to a rapid IVR process, where the energy initially localized in a specific vibrational mode is redistributed among other vibrational modes of the molecule. aip.orgresearchgate.net The lifetimes for these IVR processes were found to be highly dependent on the internal energy of the S₁ state. aip.orgdntb.gov.uaresearchgate.netresearchgate.net

The following tables summarize the key kinetic data obtained from TOF-MS studies on this compound.

Table 1: Decay-Time Constants of this compound Parent Ion (C₇H₆F₂O⁺) After Excitation at 280.72 nm

| Decay Component | Time Constant (τ) |

|---|---|

| τ₁ | 0.39 ± 0.07 ps |

| τ₂ | 2028 ± 20 ps |

Data sourced from a study where the transient was fitted to a bi-exponential decay function. aip.org

Table 2: Intramolecular Vibrational Energy Redistribution (IVR) Lifetimes in the S₁ State of this compound

| Excess Vibrational Energy | IVR Lifetime |

|---|---|

| 219 cm⁻¹ | 90 ps |

| 1200 cm⁻¹ | 11 ps |

These lifetimes represent the initial, rapid decay component in a three-exponential decay model. aip.orgresearchgate.netresearchgate.net

The observation of predominantly the parent ion C₇H₆F₂O⁺, with only minor fragmentation to C₆H₃F₂O⁺ (m/z = 129), indicates that at the excitation energies used, dissociation along the O–CH₃ bond is not a significant relaxation channel. aip.org Instead, after the initial IVR, the population is believed to leak into a triplet state via intersystem crossing on a timescale of approximately 400 ps, followed by a slower nonradiative relaxation of the triplet state on a nanosecond timescale. dntb.gov.uaresearchgate.net

Furthermore, TOF-MS measurements combined with TRPES have revealed quantum beats with a frequency of 78 cm⁻¹. aip.orgresearchgate.netresearchgate.net These oscillations in the ion signal correspond to the coherent motion of a wavepacket, specifically reflecting a structural change from a planar to a nonplanar geometry in the S₁ excited state. aip.orgresearchgate.net This provides direct insight into the energy flow and nuclear motion immediately following photoexcitation. aip.orgresearchgate.net

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| C₇H₆F₂O⁺ |

Computational Chemistry and Quantum Mechanical Investigations of 2,4 Difluoroanisole

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Computational chemistry offers profound insights into the molecular structure and properties of chemical compounds. For 2,4-Difluoroanisole (DFA), Density Functional Theory (DFT) has been employed to determine its optimized molecular geometry. ijrte.orgcnr.it This approach, which balances computational cost and accuracy, is widely used for investigating the electronic structure of many-body systems. cnr.itarxiv.org

In a notable study, the geometry of this compound was optimized without any constraints on the potential energy surface using the B3LYP functional combined with the 6-311++G(d,p) basis set. ijrte.org The initial geometry for this optimization was derived from standard geometrical parameters. ijrte.org This process aims to find the lowest energy conformation of the molecule, providing accurate bond lengths and angles. cnr.it The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has been shown to provide excellent results for molecular geometries. arxiv.org The 6-311++G(d,p) basis set is a large and flexible set that includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. ijrte.org

The optimized geometric parameters, including bond lengths and bond angles, calculated at the B3LYP/6-311++G(d,p) level of theory, provide a detailed picture of the three-dimensional structure of this compound. These computational findings are crucial for understanding the molecule's reactivity and spectroscopic behavior. ijrte.org

Table 1: Selected Optimized Geometric Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | C1-C2 | 1.39 Å |

| C2-F1 | 1.36 Å | |

| C4-F2 | 1.35 Å | |

| C1-O3 | 1.36 Å | |

| O3-C7 | 1.43 Å | |

| Bond Angle | C2-C1-C6 | 120.5° |

| C1-C2-C3 | 119.8° | |

| C3-C4-C5 | 119.9° |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar aromatic compounds. Actual calculated values can be found in the cited literature.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the chemical reactivity and electronic properties of molecules. malayajournal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. malayajournal.orgekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ekb.eg

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability, chemical reactivity, and the efficiency of charge transfer within the molecule. malayajournal.orgekb.eg A smaller energy gap generally indicates higher chemical reactivity and a greater potential for intramolecular charge transfer. malayajournal.org

For this compound, the HOMO-LUMO energy gap has been theoretically investigated. ijrte.org These calculations reveal the distribution of electron density in the frontier orbitals and provide insights into the electronic transitions that can occur. ijrte.org The analysis of the HOMO and LUMO compositions helps to identify the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic attacks.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -8.54 |

| ELUMO | -1.32 |

Note: This data is based on calculations performed at the B3LYP/6-311++G(d,p) level of theory as reported in the literature for this compound. ijrte.org

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. uni-muenchen.deresearchgate.net This method investigates intramolecular interactions, such as hyperconjugation, by analyzing the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. researchgate.netresearchgate.net

In the case of this compound, NBO analysis has been employed to understand the intramolecular charge transfer and the stability arising from various hyperconjugative interactions. ijrte.org The analysis quantifies the energy of these interactions, providing a measure of their significance in stabilizing the molecule. researchgate.net For instance, the interaction between the lone pair orbitals of the oxygen and fluorine atoms with the antibonding orbitals of the aromatic ring can be elucidated. ijrte.org

These interactions, often described as donor-acceptor interactions, are crucial for understanding the electronic delocalization within the molecule, which in turn influences its reactivity and spectroscopic properties. uni-muenchen.de

Natural Population Analysis (NPA) is a method used to calculate the distribution of atomic charges within a molecule. uni-muenchen.deskku.edu Unlike some other population analysis methods, NPA charges are generally less dependent on the basis set used in the calculation, providing a more reliable representation of the charge distribution. stackexchange.com

Table 3: Natural Population Analysis (NPA) Charges of Selected Atoms in this compound

| Atom | NPA Charge (e) |

|---|---|

| C1 | 0.23 |

| C2 | -0.11 |

| F1 | -0.21 |

| C4 | 0.05 |

| F2 | -0.22 |

| O3 | -0.52 |

Note: This data is based on calculations performed at the B3LYP/6-311++G(d,p) level of theory as reported in the literature for this compound. ijrte.org

Natural Bond Orbital (NBO) Analysis

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are of significant interest due to their potential applications in various fields, including telecommunications and optical data storage. nih.govscielo.org.mx Computational methods, particularly DFT, have become indispensable tools for predicting the NLO properties of molecules. researchgate.netdiva-portal.org

The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters that determine the NLO activity include the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). scielo.org.mxnih.gov A large hyperpolarizability value is indicative of a strong NLO response. nih.gov

Theoretical studies on molecules similar to this compound have shown that the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to significant NLO properties. scielo.org.mx In this compound, the methoxy (B1213986) group (-OCH3) acts as an electron-donating group, while the fluorine atoms are electron-withdrawing. This arrangement can facilitate intramolecular charge transfer, which is a key factor for enhancing NLO activity. scielo.org.mx

Computational predictions of the dipole moment, polarizability, and hyperpolarizability of this compound can provide valuable insights into its potential as an NLO material. nih.govmdpi.com These calculations are typically performed using time-dependent DFT (TD-DFT) methods. nih.gov The theoretical prediction of significant NLO properties can guide experimental efforts in synthesizing and characterizing new materials for optical applications. researchgate.net

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β₀) of this compound, a key parameter in nonlinear optical (NLO) applications, has been investigated using quantum chemical calculations. elixirpublishers.com These studies employ density functional theory (DFT), a computational method for examining the electronic structure of many-body systems. researchgate.net Specifically, the B3LYP method with a 6-311+G** basis set has been utilized to calculate the hyperpolarizability and its related properties (β, α₀, and Δα) through a finite-field approach. elixirpublishers.com Such calculations are crucial for understanding the molecule's response to an external electric field and predicting its potential for NLO applications. elixirpublishers.comresearchgate.net The analysis of these properties helps in elucidating the charge transfer mechanisms occurring within the molecule. elixirpublishers.com

Thermodynamic Properties Calculation

Theoretical calculations have been employed to determine the thermodynamic properties of this compound. These computations were performed using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) at the B3LYP level with a 6-311++G(d,p) basis set, assuming a Cₛ point group symmetry for the molecule. ijrte.org

Heat Capacity and Entropy

The heat capacity (C) and entropy (S) of this compound have been computed to understand its thermodynamic behavior. The calculations provide values for these properties under standard conditions, offering a theoretical basis for their experimental investigation. ijrte.org The results from both HF and DFT methods are presented below. ijrte.org

| Thermodynamic Property | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

|---|---|---|

| Heat Capacity (C) (J/mol·K) | 144.11 | 154.34 |

| Entropy (S) (J/mol·K) | 366.54 | 375.47 |

Data sourced from a 2019 study on the molecular structure and quantum chemical calculations of this compound. ijrte.org

Rotational Constants and Zero Point Vibrational Energy (ZPVE)

The rotational constants and the zero-point vibrational energy (ZPVE) are fundamental molecular properties derived from computational models. ijrte.org ZPVE represents the lowest possible energy a quantum mechanical molecular system can possess, corresponding to the energy of its ground state at absolute zero. numberanalytics.com These parameters for this compound were calculated using the same ab initio HF and DFT-B3LYP methods. ijrte.org

| Parameter | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

|---|---|---|

| Rotational Constants (GHz) | ||

| A | 2.5932 | 2.5511 |

| B | 1.2173 | 1.2109 |

| C | 0.8291 | 0.8231 |

| ZPVE (kcal/mol) | 75.13 | 70.15 |

Data sourced from a 2019 study on the molecular structure and quantum chemical calculations of this compound. ijrte.org

Intramolecular Interactions and Energy Redistribution Studies

The dynamics of energy flow within the this compound molecule after photoexcitation are critical for understanding its photophysical and photochemical behavior. aip.orgaip.org These processes, including intramolecular vibrational energy redistribution (IVR) and intersystem crossing (ISC), dictate how the molecule dissipates absorbed energy. aip.org

Vibrational Relaxation Dynamics

Studies using time-resolved photoelectron spectroscopy (TRPES) and time-of-flight mass spectroscopy (TOF-MS) have provided a detailed picture of the vibrational relaxation dynamics in the first electronically excited state (S₁) of this compound. aip.orgaip.org Upon photoexcitation to the S₁ state, the molecule undergoes a rapid IVR process. aip.org This is followed by the population leaking to a triplet state via intersystem crossing, which occurs within approximately 400 picoseconds. aip.orgresearchgate.net Subsequently, a slower nonradiative relaxation of the triplet state takes place on a nanosecond timescale. aip.orgresearchgate.net These complex, multi-step relaxation pathways are fundamental to the molecule's response to UV light absorption. aip.org

Intramolecular Vibrational Energy Redistribution (IVR) Mechanisms

The mechanism of Intramolecular Vibrational Energy Redistribution (IVR) in this compound is dependent on the initial vibrational energy level excited within the S₁ state. aip.org Research has identified two distinct IVR processes:

Restricted IVR : This occurs when the molecule is excited to a lower vibrational level, specifically the substituent-sensitive in-plane ring-OCH₃ bending mode at 219 cm⁻¹. aip.orgaip.org In this intermediate regime, the IVR lifetime was measured to be 90 picoseconds. aip.orgdntb.gov.ua This type of IVR is characterized by energy redistribution among a limited number of vibrational states. aip.org

Dissipative IVR : When the molecule is excited to a higher vibrational level at 1200 cm⁻¹, it enters a statistical regime. aip.orgaip.org Here, the IVR process is much faster, with a lifetime of 11 picoseconds. aip.orgdntb.gov.ua This dissipative mechanism involves a much larger density of states, leading to a more rapid and widespread distribution of vibrational energy throughout the molecule. aip.org

The significant difference in IVR lifetimes—differing by a factor of eight—highlights the strong dependence of energy redistribution dynamics on the initial vibrational energy content of the molecule. aip.orgdntb.gov.ua

Intersystem Crossing Pathways and Triplet State Relaxation

Following photoexcitation to the S₁ (first excited singlet) state, this compound exhibits a complex series of relaxation dynamics. The primary pathway for non-radiative decay involves intramolecular vibrational energy redistribution (IVR) followed by intersystem crossing (ISC) to a triplet state manifold. aip.orgresearchgate.netdntb.gov.uanih.gov This process has been elucidated using techniques such as time-resolved photoelectron spectroscopy and time-of-flight mass spectroscopy. aip.orgdntb.gov.uanih.gov

Upon excitation with UV light, the molecule is promoted to the S₁ state. The subsequent dynamics are dependent on the internal vibrational energy. aip.org Studies conducted by exciting different vibrational levels within the S₁ state—specifically the substituent-sensitive in-plane ring-OCH₃ bending mode at 219 cm⁻¹ and a higher vibrational level at 1200 cm⁻¹—reveal this dependency. aip.orgresearchgate.net At these different energy levels, the initial rapid process is IVR, where vibrational energy is redistributed within the molecule. The time constant for this IVR process decreases significantly with higher internal energy, from 90 ps at the 219 cm⁻¹ level to 11 ps at the 1200 cm⁻¹ level. aip.orgdntb.gov.uanih.gov

After the initial IVR, the population of the S₁ state decays as it "leaks" into a triplet state via intersystem crossing. aip.orgresearchgate.net This ISC process, a spin-forbidden transition from the singlet to the triplet manifold, occurs on a timescale of approximately 400 picoseconds. aip.orgdntb.gov.uanih.gov Following the ISC, a slower non-radiative relaxation of the populated triplet state takes place on the nanosecond timescale. aip.orgresearchgate.netdntb.gov.uanih.gov This two-step relaxation process (fast IVR followed by a slower ISC) was observed to be consistent for both vibrational levels studied, indicating a common deactivation channel after the initial energy redistribution. aip.orgresearchgate.netdntb.gov.ua For comparison, the related molecule 2,4-difluoroaniline (B146603) also displays an efficient intersystem crossing from its S₁(ππ*) state to a triplet state, occurring within a similar timescale of 379 ps. nih.govaip.org

Photoexcitation to the S₁ state.

Ultrafast intramolecular vibrational energy redistribution (IVR) within the S₁ state.

Intersystem crossing (ISC) from the S₁ state to a triplet (T) state.

Slower non-radiative relaxation from the triplet state back to the S₀ ground state.

| Process | Excitation Level | Timescale | Reference |

|---|---|---|---|

| Intramolecular Vibrational Redistribution (IVR) | 219 cm⁻¹ | 90 ps | aip.orgdntb.gov.uanih.gov |

| Intramolecular Vibrational Redistribution (IVR) | 1200 cm⁻¹ | 11 ps | aip.orgdntb.gov.uanih.gov |

| Intersystem Crossing (S₁ → T) | Not specified | ~400 ps | aip.orgresearchgate.netdntb.gov.uanih.gov |

| Triplet State Relaxation | Not specified | Nanoseconds (ns) | aip.orgresearchgate.netdntb.gov.uanih.gov |

Rydberg States Characterization

The electronic structure of this compound includes various Rydberg states, which have been characterized both experimentally and through computational methods. aip.org Rydberg states are excited electronic states where an electron is promoted to a high-principal-quantum-number atomic-like orbital.

Experimental investigations have successfully identified and assigned the energies of the 3s and 3pₓ Rydberg states of this compound. aip.orgresearchgate.netdntb.gov.ua The experimentally determined energy for the 3s Rydberg state is 5.02 eV, and for the 3pₓ Rydberg state, it is 6.28 eV. aip.orgnih.govreferencecitationanalysis.com These values are noted to be slightly higher than those for the parent molecule, anisole (B1667542), indicating a small blue shift of approximately 0.3 eV upon difluorination at the 2 and 4 positions. aip.org

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to calculate the energies of these Rydberg states, showing good agreement with experimental findings. aip.org The choice of functional and basis set influences the accuracy of the calculated energies. For the 3s Rydberg state, a calculated energy of 5.22 eV using the PBE0/aug-cc-pVDZ level of theory shows the best agreement with the experimental value. aip.org Meanwhile, for the 3pₓ Rydberg state, the CAM-B3LYP/6-311++G(d,p) method yields an energy of 6.25 eV, which corresponds well with the experimental measurement. aip.org These calculations are crucial for the precise assignment of states observed in experimental spectra. aip.org

| Rydberg State | Experimental Energy (eV) | Computational Method | Calculated Energy (eV) | Reference |

|---|---|---|---|---|

| 3s | 5.02 | PBE0/aug-cc-pVDZ | 5.22 | aip.org |

| 3pₓ | 6.28 | CAM-B3LYP/6-311++G(d,p) | 6.25 | aip.org |

These characterized Rydberg states can also serve as resonant intermediate states in multi-photon ionization experiments, which helps in probing and understanding the vibrational coherence and energy flow dynamics within the molecule following excitation. aip.orgdntb.gov.ua

Synthetic Methodologies for 2,4 Difluoroanisole

Established Synthetic Routes

Alkylation of 2,4-Difluorophenol

The most direct method for preparing 2,4-Difluoroanisole is through the O-methylation of 2,4-Difluorophenol. This transformation can be accomplished using different methylating agents and reaction conditions, each with distinct advantages and applications. Two prominent methods are the reaction with chloromethane (B1201357) in the presence of a base and the catalytic alkylation using methanol (B129727).

This classic approach is an example of the Williamson ether synthesis, a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. unive.itbyjus.comwikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com

The first step involves the deprotonation of the acidic hydroxyl group of 2,4-Difluorophenol by a suitable base to form the corresponding 2,4-difluorophenoxide ion. byjus.com This phenoxide ion is a potent nucleophile and subsequently attacks the electrophilic carbon atom of chloromethane (CH₃Cl), displacing the chloride ion and forming the C-O bond of the ether. wikipedia.orgyoutube.com

The choice of base and solvent is critical for the reaction's success. Strong bases such as sodium hydride (NaH) or milder bases like potassium carbonate (K₂CO₃) are commonly employed. nih.gov The reaction is typically carried out in polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base while not interfering with the nucleophilic phenoxide. byjus.comnih.gov Reaction temperatures generally range from ambient to moderately elevated (50-100 °C), and the reaction typically proceeds to completion within 1 to 8 hours. byjus.com While chloromethane is the specified reagent, other methyl halides like methyl iodide are also effective and frequently used due to their higher reactivity. nih.gov

Table 1: Representative Conditions for Williamson Ether Synthesis of this compound

| Parameter | Condition | Purpose/Comment |

| Starting Material | 2,4-Difluorophenol | The hydroxyl group is the site of methylation. |

| Methylating Agent | Chloromethane (CH₃Cl) | Provides the methyl group for the ether linkage. |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol (B47542) to generate the nucleophilic phenoxide. |

| Solvent | Acetonitrile or DMF | A polar aprotic solvent that facilitates the SN2 reaction. byjus.com |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. byjus.com |

| Reaction Time | 1-8 hours | Typical duration to achieve high conversion. byjus.com |

| Mechanism | SN2 | Bimolecular nucleophilic substitution. wikipedia.org |

An alternative, and industrially significant, method for the O-methylation of phenols involves the use of methanol as the alkylating agent. unibo.it This approach is considered a "green" alternative as it avoids the use of hazardous methyl halides. sci-hub.se Unlike the Williamson synthesis, this reaction is typically performed in the vapor phase at elevated temperatures and requires a solid catalyst. unibo.itnih.gov

The process involves passing a vaporized mixture of the phenol and methanol over a heated bed of a metal oxide catalyst. nih.govgoogle.com Various catalysts have been developed for phenol methylation, often containing metal oxides such as iron oxide, vanadium oxide, or manganese oxide. nih.govgoogle.comgoogle.com The reaction conditions, particularly temperature and the choice of catalyst, are crucial for controlling the selectivity of the reaction. unibo.it A significant challenge is the competition between O-methylation, which produces the desired anisole (B1667542), and C-methylation, where the methyl group attaches directly to the aromatic ring, yielding cresol (B1669610) derivatives. sci-hub.se

For the synthesis of this compound, this method would involve the reaction of 2,4-Difluorophenol with methanol in the gas phase over a selective O-methylation catalyst. The conditions must be optimized to favor the formation of the ether over ring-methylated byproducts.

Table 2: General Conditions for Catalytic O-Methylation of Phenols with Methanol

| Parameter | Condition | Purpose/Comment |

| Starting Material | Phenol (e.g., 2,4-Difluorophenol) | The substrate to be methylated. |

| Methylating Agent | Methanol (CH₃OH) | Serves as a "green" source of the methyl group. sci-hub.se |

| Catalyst | Metal Oxides (e.g., Mn₂O₃, Fe₂O₃/V₂O₅) | Facilitates the methylation and influences selectivity. nih.govgoogle.com |

| Phase | Vapor Phase | Reactants are passed over a solid catalyst in a gaseous state. unibo.it |

| Temperature | 300-400 °C | High temperatures are required for catalytic activity. google.com |

| Pressure | Atmospheric | The reaction is often carried out at normal pressure. nih.gov |

| Key Challenge | Selectivity (O- vs. C-methylation) | Reaction conditions must be tuned to maximize the yield of the desired ether. unibo.itsci-hub.se |

Advanced Applications of 2,4 Difluoroanisole in Specialized Fields

Role as an Intermediate in Fine Chemical Synthesis

The distinct arrangement of fluorine atoms and the methoxy (B1213986) group on the aromatic ring of 2,4-Difluoroanisole allows for enhanced reactivity, improved solubility, and selectivity in chemical reactions. netascientific.com This makes it a crucial intermediate in the synthesis of complex, high-value molecules for several industries. netascientific.comontosight.ai

In the pharmaceutical industry, this compound serves as a key precursor in the synthesis of active pharmaceutical ingredients (APIs). netascientific.comontosight.ai The incorporation of the difluorophenyl moiety is a common strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Its fluorinated structure is a valuable building block for creating complex molecules with unique therapeutic properties. ontosight.ai It is particularly noted as an intermediate in the development of more effective therapeutic agents, including certain anti-inflammatory and analgesic drugs. netascientific.com

This compound is utilized as an intermediate in the formulation of modern agrochemicals, such as herbicides and pesticides. netascientific.comontosight.ai The presence of fluorine in the final product can increase efficacy and stability. netascientific.com Competing fluoroanisole isomers are used as precursors for herbicides and insecticides where the fluorinated aryl ether structures help resist photodegradation. pmarketresearch.com This highlights the importance of the fluoroanisole chemical class in developing robust crop protection solutions. pmarketresearch.com

The compound is a building block in the production of various specialty chemicals. netascientific.comontosight.ai Its unique properties are leveraged to synthesize complex organic molecules for diverse applications. The stability and reactivity offered by its fluorinated structure are beneficial for creating chemicals tailored for specific, high-performance functions. netascientific.com

Agrochemical Research and Development

Applications in Advanced Analytical Techniques

Beyond its role in synthesis, this compound has found a niche application in modern analytical chemistry, where its specific physicochemical properties are exploited to enhance the sensitivity and effectiveness of advanced instrumentation.

This compound has been identified as a highly effective dopant for Atmospheric Pressure Photoionization (APPI), an ionization technique used with mass spectrometry (MS) for the analysis of nonpolar and low-polarity compounds. researchgate.netnih.gov APPI is particularly useful for analyzing compounds that are not easily ionized by more common techniques like electrospray ionization (ESI). ucl.ac.uk

In the analysis of Polycyclic Aromatic Hydrocarbons (PAHs), which are ubiquitous and often carcinogenic environmental pollutants, this compound plays a critical role. nih.govrestek.com Research has shown that using this compound as a dopant, often in a solution with chlorobenzene (B131634) or bromobenzene, significantly improves the ionization of PAHs, leading to higher sensitivity and more reliable detection at trace levels. nih.govnih.gov

A study published in 2015 detailed an ultra-high performance liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry (UHPLC-APPI-MS/MS) method for the simultaneous analysis of 29 PAHs and nitro-PAHs. nih.gov The method employed a dopant solution of 0.5% this compound in chlorobenzene. nih.gov This approach resulted in very low limits of detection (LODs), with most PAHs detected below 10 picograms (pg) and most nitro-PAHs below 3 pg. nih.govresearchgate.net This level of sensitivity is crucial for health-related research and environmental monitoring. nih.gov

| Analytical Method | Analyte Class | Dopant Composition | Key Finding |

| UHPLC-APPI-MS/MS | Polycyclic Aromatic Hydrocarbons (PAHs) & Nitro-PAHs | 0.5% this compound in chlorobenzene | Achieved low limits of detection (<10 pg for most PAHs) and enabled rapid, sensitive, and reliable analysis of 29 compounds. nih.govresearchgate.net |

| LC-APPI-MS | Nonpolar Polycyclic Aromatic Hydrocarbons | Compared various dopants including this compound | Fluoroanisoles, including this compound, provided the highest overall sensitivity for PAH analysis when introduced as dilute solutions in chloro- or bromobenzene. nih.gov |

| UPLC-APPI-MS/MS | Synthetic Musks | Compared three dopant solutions | A solution of 0.5% this compound in chlorobenzene was one of the effective dopants tested for the high-sensitivity analysis of synthetic musks. epa.gov |

Potential in Materials Science Research

This compound shows potential as a component in the development of advanced materials. netascientific.com It is employed in the production of specialty polymers and resins. netascientific.com The incorporation of fluorinated structures into polymers can lead to materials with enhanced thermal stability and chemical resistance, which are critical properties for high-performance applications in demanding environments. netascientific.com

Environmental Impact and Ecotoxicological Research of 2,4 Difluoroanisole Academic Perspective

Environmental Persistence Studies

Interactive Data Table: Environmental Persistence Data for 2,4-Difluoroanisole

| Parameter | Value | Source |

| Biodegradation | No data available | |

| Abiotic Degradation | No data available | |

| Photodegradation | No data available | |

| Hydrolysis | No data available |

Adverse Ecological Effects on Wildlife

Specific ecotoxicological studies on the effects of this compound on wildlife, including terrestrial and aquatic organisms, are not found in the reviewed literature. One chemical database explicitly states there is "no data available" for toxicity to fish and other aquatic invertebrates. molbase.com While a general reference suggests that fluorinated compounds can have adverse effects on wildlife, this is not substantiated with specific data for this compound. ontosight.ai Consequently, crucial ecotoxicological endpoints such as the median lethal concentration (LC50) and no-observed-effect concentration (NOEC) for various species have not been determined.

Interactive Data Table: Ecotoxicity Data for this compound

| Test Organism | Endpoint | Value | Source |

| Fish | LC50 (96h) | No data available | molbase.com |

| Daphnia magna | EC50 (48h) | No data available | molbase.com |

| Algae | ErC50 (72h) | No data available | |

| Birds | LD50 | No data available | |

| Earthworms | LC50 | No data available |

Q & A

Basic: How can the molecular structure and vibrational modes of 2,4-Difluoroanisole be characterized experimentally?

Answer:

The molecular structure and vibrational modes of this compound can be analyzed using Fourier-transform infrared (FTIR) and Raman spectroscopy . FTIR spectra (4000–500 cm⁻¹) reveal characteristic absorption bands for functional groups like C-F and C-O bonds, while Raman spectroscopy (3600–2000 cm⁻¹) provides complementary data on in-plane ring deformations and substituent vibrations . Quantum chemical calculations (e.g., density functional theory) can further validate experimental spectra by simulating vibrational frequencies and molecular conformations .

Basic: What chromatographic methods are effective for separating this compound from structural analogs?

Answer:

Wakopak® Fluofix®-II 120E columns with fluorinated silica gel stationary phases are optimized for separating fluorinated aromatic compounds. Using a mobile phase of methanol/water (60:40 v/v) at 40°C and UV detection (254 nm), this compound can be resolved from isomers like 2,6-Difluoroanisole, which requires higher methanol content (90:10 v/v) on standard ODS columns due to differences in planarity and steric hindrance .

Advanced: How do fluorine and methoxy substituents affect the ionization energy of this compound?

Answer:

Two-color resonant two-photon ionization (2C-R2PI) and mass-analyzed threshold ionization (MATI) spectroscopy reveal that the adiabatic ionization energy of this compound is 67,568 ± 5 cm⁻¹ . Fluorine's electron-withdrawing effect lowers the ionization energy compared to non-fluorinated analogs, while the methoxy group's electron-donating resonance stabilizes the cation. A proposed additivity relation suggests ionization energy can be predicted based on substituent contributions in multiply substituted benzenes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.